4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-
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Overview
Description
4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]- is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methyl and Phenylmethoxy Groups: These groups can be introduced via alkylation and etherification reactions.
Attachment of the Piperidinyl Ethyl Group: This step might involve nucleophilic substitution reactions using piperidine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyridinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyridinone, 2-methyl-5-(methoxy)-1-[2-(1-piperidinyl)ethyl]-
- 4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-morpholinyl)ethyl]-
Uniqueness
4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenylmethoxy group and the piperidinyl ethyl moiety can impart distinct properties compared to other similar compounds.
Properties
CAS No. |
502689-86-3 |
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Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methyl-5-phenylmethoxy-1-(2-piperidin-1-ylethyl)pyridin-4-one |
InChI |
InChI=1S/C20H26N2O2/c1-17-14-19(23)20(24-16-18-8-4-2-5-9-18)15-22(17)13-12-21-10-6-3-7-11-21/h2,4-5,8-9,14-15H,3,6-7,10-13,16H2,1H3 |
InChI Key |
VRZVMWQVGBGTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CCN2CCCCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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